Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2377005-10-0 . It has a molecular weight of 312.34 . The IUPAC name for this compound is tert-butyl (((2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Tert-butyl carbamates are key intermediates in the synthesis of various biologically active compounds. For example, a method for synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in drugs like omisertinib (AZD9291), demonstrates the utility of such compounds in streamlined synthetic routes, achieving high yields through optimization of reaction conditions (Zhao et al., 2017).
- The use of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, highlights the relevance of fluorinated pyrrolidine carbonyl fluorides. These synthons, prepared through a double fluorination process, serve as versatile intermediates for generating a variety of functionalized pyrrolidine derivatives, facilitating the synthesis of compounds with significant medicinal potential (Singh & Umemoto, 2011).
Role in Medicinal Chemistry and Drug Discovery
- N-tert-Butyldimethylsilyloxycarbonyl (silyl carbamate) groups, derived from tert-butyl carbamates, enable chemoselective transformations of amino protecting groups, showcasing the versatility of carbamates in the synthesis and modification of bioactive molecules. This approach facilitates the efficient generation of N-ester type compounds under mild conditions, highlighting the strategic importance of carbamates in complex molecule synthesis (Sakaitani & Ohfune, 1990).
- The development of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones with aminopyrrolidine substituents illustrates the application of tert-butyl carbamates in crafting molecules with defined stereochemistry and enhanced antimicrobial properties. The detailed asymmetric synthesis of these compounds underscores the significance of carbamates in accessing enantiomerically pure bioactive molecules (Di Cesare et al., 1992).
Novel Therapeutic Agents and Biological Activity
- The synthesis of 2-aminopyrimidines as histamine H4 receptor (H4R) ligands, leveraging tert-butyl carbamates, demonstrates the application of these intermediates in the discovery of new therapeutic agents. Optimization studies on the core pyrimidine moiety and various substituents led to potent compounds with significant in vitro anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of carbamate-derived molecules (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBPLIOBQFDCQ-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1C2=CC(=NC=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.